molecular formula C11H6F3N3O3S B4956468 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide

Cat. No. B4956468
M. Wt: 317.25 g/mol
InChI Key: JSDBAZPEFRUECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide, also known as BTD-001, is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. BTD-001 is a member of the thiadiazole family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide is not fully understood. However, it has been shown to modulate the activity of certain enzymes and receptors in the brain, including acetylcholinesterase and the NMDA receptor. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are thought to play a role in the development of neurodegenerative diseases. It has also been shown to increase the levels of certain neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases and cognitive decline. However, one limitation of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide is its relatively short half-life, which makes it difficult to study its long-term effects in animal models.

Future Directions

There are several future directions for research on N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide. One area of focus is on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of focus is on its potential applications in improving cognitive function in healthy individuals and in those with cognitive impairment. Additionally, further research is needed to fully understand the mechanism of action of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide is a novel compound with potential applications in scientific research, particularly in the field of neuroscience. Its ability to cross the blood-brain barrier and its neuroprotective and cognitive-enhancing properties make it a valuable tool for studying the mechanisms underlying neurodegenerative diseases and cognitive decline. While further research is needed to fully understand its mechanism of action and potential applications, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide represents an exciting avenue for future scientific research.

Synthesis Methods

The synthesis of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 2,2,2-trifluoroacetamide, which is then reacted with 1,3,4-thiadiazole-2-amine to yield the intermediate product. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce the final product, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide.

Scientific Research Applications

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to improve cognitive function in animal models of aging.

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O3S/c12-11(13,14)9(18)15-10-17-16-8(21-10)5-1-2-6-7(3-5)20-4-19-6/h1-3H,4H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDBAZPEFRUECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide

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